4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid
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Overview
Description
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a methoxyphenoxy group attached to a dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid typically involves the reaction of 4-methoxyphenol with 3,3-dimethylbutanoic acid under specific conditions. One common method includes the use of a palladium-catalyzed direct arylation reaction, which is highly effective for creating the desired aryl ether bond . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenoxy-3,3-dimethylbutanoic acid, while reduction of the carboxylic acid group may produce 4-(4-methoxyphenoxy)-3,3-dimethylbutanol.
Scientific Research Applications
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor in radical polymerization processes by reacting with peroxy radicals to form more stable radicals, thereby preventing the formation of long polymer chains . This mechanism is crucial in ensuring the stability and safety of certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenoxy group but lacks the dimethylbutanoic acid backbone.
4-Methoxyphenylboronic acid: Contains a similar methoxyphenoxy group but with a boronic acid moiety instead of a carboxylic acid.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a methoxyphenoxy group but with a different structural framework.
Uniqueness
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-12(14)15)9-17-11-6-4-10(16-3)5-7-11/h4-7H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
RBJOFGZZTKKCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)COC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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